Ethyl morpholine-2-carboxylate

physicochemical properties solubility lipophilicity

Ethyl morpholine-2-carboxylate (CAS 135782-25-1) is a small-molecule heterocyclic building block featuring a morpholine ring with an ethyl ester substituent at the 2-position. With a molecular formula of C7H13NO3, a molecular weight of 159.18 g/mol, and a predicted pKa of 7.84±0.40, this compound is a colorless to pale yellow liquid with a density of 1.078±0.06 g/cm³ (predicted) and a boiling point of 221.4±30.0 °C (predicted).

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 135782-25-1
Cat. No. B044944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl morpholine-2-carboxylate
CAS135782-25-1
SynonymsEthyl 2-Morpholinecarboxylate;  Ethyl Morpholine-2-carboxylate; 
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CNCCO1
InChIInChI=1S/C7H13NO3/c1-2-10-7(9)6-5-8-3-4-11-6/h6,8H,2-5H2,1H3
InChIKeyPTWKMUDNOPBYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Morpholine-2-carboxylate CAS 135782-25-1: Essential Procurement Data for a Versatile Heterocyclic Building Block


Ethyl morpholine-2-carboxylate (CAS 135782-25-1) is a small-molecule heterocyclic building block featuring a morpholine ring with an ethyl ester substituent at the 2-position [1]. With a molecular formula of C7H13NO3, a molecular weight of 159.18 g/mol, and a predicted pKa of 7.84±0.40, this compound is a colorless to pale yellow liquid with a density of 1.078±0.06 g/cm³ (predicted) and a boiling point of 221.4±30.0 °C (predicted) . The compound is widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, with commercial availability at purities typically ranging from 95% to 98% .

Why Generic Morpholine-2-carboxylate Substitution is Not Feasible for Ethyl Morpholine-2-carboxylate (CAS 135782-25-1)


The morpholine-2-carboxylate scaffold is highly sensitive to structural modifications; even minor alterations to the ester group, N-substituent, or stereochemistry can profoundly alter physicochemical properties, reactivity, and downstream synthetic utility. For instance, while the ethyl ester of morpholine-2-carboxylate (logP consensus ~0.13, aqueous solubility ~54.5 mg/mL) offers a balanced polarity profile suitable for diverse reaction conditions, the corresponding methyl ester or N-protected analogs exhibit significantly different lipophilicity, solubility, and stability profiles that may not be compatible with established synthetic protocols or biological targets . Furthermore, the stereochemistry at the C2 position is critical for applications requiring enantiopure intermediates, as racemic mixtures cannot be directly substituted for the (R)- or (S)-enantiomers in asymmetric syntheses [1].

Quantitative Evidence for Selecting Ethyl Morpholine-2-carboxylate (CAS 135782-25-1) Over Related Analogs


Physicochemical Profile Comparison: Ethyl vs. Methyl Ester of Morpholine-2-carboxylate

The ethyl ester of morpholine-2-carboxylate (target compound) exhibits a distinct physicochemical profile compared to its methyl ester analog. The target compound has a higher molecular weight (159.18 vs. 145.16 g/mol) and a calculated LogP (consensus) of 0.13, which is higher than the predicted value for the methyl ester . This moderate lipophilicity is often preferred for drug-like properties and can improve membrane permeability compared to the more polar methyl ester.

physicochemical properties solubility lipophilicity ADME medicinal chemistry

Stereochemical Purity: Ethyl Morpholine-2-carboxylate as a Versatile Racemate vs. Enantiopure Analogs

Racemic ethyl morpholine-2-carboxylate serves as a critical starting material for the preparation of enantiopure morpholine derivatives via enzyme-catalyzed resolution. In the synthesis of dual serotonin-noradrenaline reuptake inhibitors (SNRIs), racemic n-butyl 4-benzylmorpholine-2-carboxylate (a close analog) was successfully resolved using a highly specific enzyme, yielding single enantiomers with defined stereochemistry [1]. The ethyl ester variant (target compound) is commercially available in both racemic and enantiopure forms, allowing researchers to select the appropriate starting material based on their synthetic route. The racemic mixture is significantly more cost-effective for initial method development and scale-up, while the enantiopure (R)- or (S)-enantiomers are essential for final API synthesis.

chiral synthesis stereochemistry enantiomeric resolution asymmetric catalysis

Reactivity in N-Alkylation: Ethyl Morpholine-2-carboxylate vs. N-Protected Analogs

Ethyl morpholine-2-carboxylate possesses a free secondary amine (NH) at the 4-position of the morpholine ring, rendering it a highly reactive nucleophile for N-alkylation and acylation reactions [1]. In contrast, N-protected analogs such as N-Boc-morpholine-2-carboxylate require an additional deprotection step, adding at least one synthetic step and potentially reducing overall yield . The free amine of ethyl morpholine-2-carboxylate allows for direct functionalization, streamlining the synthesis of complex molecules.

N-alkylation synthetic intermediate protecting group strategy organic synthesis

Solubility and Storage: Ethyl Morpholine-2-carboxylate vs. Hydrochloride Salt Form

Ethyl morpholine-2-carboxylate is commercially available as both the free base (liquid) and the hydrochloride salt (solid) . The free base has a predicted aqueous solubility of 54.5 mg/mL, while the hydrochloride salt is expected to have significantly higher water solubility . The free base requires storage under inert gas at 2-8°C, whereas the hydrochloride salt is typically more stable at ambient temperature .

solubility stability salt form formulation storage

Optimal Application Scenarios for Ethyl Morpholine-2-carboxylate (CAS 135782-25-1) Based on Quantitative Evidence


Synthesis of Enantiopure Morpholine Derivatives for CNS Drug Discovery

The racemic form of ethyl morpholine-2-carboxylate is an ideal, cost-effective starting material for the synthesis of enantiopure morpholine-based CNS drug candidates, such as dual serotonin-noradrenaline reuptake inhibitors (SNRIs) [1]. Its balanced lipophilicity (LogP consensus ~0.13) and free amine handle facilitate efficient diversification and subsequent enzyme-catalyzed resolution to obtain single enantiomers with defined stereochemistry .

Preparation of 5-HT4 Receptor Agonists and Gastric Motility Agents

Ethyl morpholine-2-carboxylate is a key intermediate in the synthesis of isosteric bridged azabicyclo derivatives, which act as 5-HT4 receptor agonists and gastric motility stimulants [1]. The ethyl ester's moderate lipophilicity and reactivity profile are well-suited for the construction of these complex bicyclic scaffolds.

Development of Antibacterial Agents via Morpholine-2-carboxylic Acid Intermediates

The ethyl ester serves as a protected form of morpholine-2-carboxylic acid, a core scaffold in numerous patented antibacterial agents, particularly those containing fused β-lactam rings [1]. The free amine allows for facile N-functionalization to generate diverse libraries of antibacterial candidates.

Asymmetric Synthesis and Chiral Resolution Method Development

The racemic mixture of ethyl morpholine-2-carboxylate is the preferred substrate for developing and optimizing enzyme-catalyzed resolution methods to produce enantiopure (R)- and (S)-morpholine-2-carboxylates, which are essential building blocks for a wide range of chiral pharmaceuticals [1].

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